5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Physicochemical profiling Drug-likeness Library design

5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 422540-26-9) is a heterocyclic small molecule (MW 288.33 g/mol, formula C13H12N4O2S) belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It features a 6-thioxo (C=S) group and an N5-(4-ethoxyphenyl) substituent, distinguishing it from 6-oxo analogs and other N5-aryl variants.

Molecular Formula C13H12N4O2S
Molecular Weight 288.33
CAS No. 422540-26-9
Cat. No. B2604038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS422540-26-9
Molecular FormulaC13H12N4O2S
Molecular Weight288.33
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3
InChIInChI=1S/C13H12N4O2S/c1-2-19-9-5-3-8(4-6-9)17-12(18)10-7-14-16-11(10)15-13(17)20/h3-7H,2H2,1H3,(H2,14,15,16,20)
InChIKeyHQVSEQAZXORLIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: Core Identity and Structural Context for Scientific Selection


5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 422540-26-9) [1] is a heterocyclic small molecule (MW 288.33 g/mol, formula C13H12N4O2S) [2] belonging to the pyrazolo[3,4-d]pyrimidin-4-one family. It features a 6-thioxo (C=S) group and an N5-(4-ethoxyphenyl) substituent, distinguishing it from 6-oxo analogs and other N5-aryl variants. The compound is catalogued in screening libraries under identifiers including Oprea1_028794 and STK880202 , with a supplier-reported purity of 95% (AKSci) . The computed partition coefficient (XLogP3 = 1.7), hydrogen-bond donor count (2), and topological polar surface area (TPSA = 102 Ų) [2] place it within drug-like chemical space, though primary pharmacological profiling data remain absent from the peer-reviewed literature as of 2026.

Scaffold Pyrazolo[3,4-d]pyrimidin-4-one with 6-thioxo (C=S) and N5-(4-ethoxyphenyl) substitution
Screening Use Screening library diversification, matched molecular pair analysis, and physicochemical profiling
Evidence Basis Computed drug-likeness descriptors available; target-specific pharmacological data remain to be generated

Why Generic Substitution of 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Is Scientifically Unjustified


Substituting in-class analogs for 5-(4-ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one carries measurable risk because small structural variations within the pyrazolo[3,4-d]pyrimidin-4-one scaffold produce quantifiable differences in key drug-likeness parameters. The 6-thioxo group confers distinct hydrogen-bond acceptor character and lipophilicity compared to the 6-oxo variant [1] (see Section 3, Evidence Item 2), while the 4-ethoxyphenyl substituent at N5 alters TPSA, rotatable bond count, and xlogP relative to the 4-methoxy, 4-H, or 1-phenyl regioisomer [2]. In closely related fused pyrimidinethione systems, replacement of oxygen by sulfur in the thioxo group has been shown to enhance enzyme inhibitory potency by 4- to 10-fold in LOX and COX-1 assays [3]. Consequently, selecting a 6-oxo analog or an N5 variant without explicit head-to-head equivalence data risks compromising the pharmacokinetic or pharmacodynamic profile that the target compound’s physico-chemical signature is designed to probe.

Replacing 6-thioxo (C=S) with 6-oxo (C=O) may shift LOX-related enzyme inhibition profile; class-level data indicate 4- to 10-fold activity difference
Substituting N5-ethoxyphenyl with methoxyphenyl may alter lipophilicity-driven permeability/solubility balance (XLogP3 difference ~0.4)
Using 1-phenyl regioisomer instead of N5-substituted may change TPSA and HBD count, affecting predicted CNS exposure profile

Quantitative Evidence Guide: Differentiating 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from Its Closest Analogs


Lipophilicity (XLogP3) Differentiates the 4-Ethoxyphenyl Compound from the 4-Methoxyphenyl Analog

The target compound (4-ethoxyphenyl, CAS 422540-26-9) [1] exhibits a computed XLogP3 of 1.7, compared with 1.3 for the 4-methoxyphenyl analog . The +0.4 log unit increase in lipophilicity translates to an approximately 2.5-fold higher predicted octanol-water partition coefficient, which may influence membrane permeability, solubility, and non-specific protein binding in screening cascades.

Lipophilicity (XLogP3)
Data to verify
ΔXLogP3 = +0.4 vs 4-methoxyphenyl analog (~2.5× higher predicted P)
May influence permeability-solubility balance; supports matched-pair analysis
Computed by XLogP3 3.0; experimental logP confirmation recommended
Physicochemical profiling Drug-likeness Library design

Thioxo vs. Oxo Group: Class-Level Evidence of 4–10-Fold Enhancement in LOX Inhibitory Activity

In a study of structurally related N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, replacing the oxo group (C=O) with a thioxo group (C=S) increased LOX inhibitory potency by a factor of 4 to over 10 [1]. Specifically, thioxo derivatives 4d–g exhibited IC50 values of 3.6–5.4 µM, while their oxo- analogues showed IC50 values of 27.8–52.0 µM. Although this comparison is across a different fused heterocyclic system (oxazin-2-one vs. pyrimidin-4-one), the conserved thioxo motif suggests that the 6-thioxo group in the target compound confers a similar intrinsic activity advantage over any putative 6-oxo variant.

Thioxo vs Oxo (LOX IC₅₀)
Class-level
Thioxo analogs IC₅₀ 3.6–5.4 µM; Oxo analogs IC₅₀ 27.8–52.0 µM (oxazin-2-one system)
Supports thioxo-selective context for LOX/redox enzyme screening
Class-level inference from fused oxazin-2-one/thione; direct pyrazolo[3,4-d]pyrimidin-4-one data not yet available
Kinase inhibition COX-LOX pathway Thione advantage

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count Differentiate the Target from 1-Phenyl Regioisomers

The target compound (N5-(4-ethoxyphenyl) substitution) has a computed TPSA of 102 Ų and 2 hydrogen-bond donors (HBDs) [1]. In contrast, the 1-phenyl regioisomer (CAS 156718-77-3) is predicted to have a TPSA of approximately 85 Ų and 1 HBD. The +17 Ų TPSA difference and additional HBD bring the target compound closer to the optimal CNS drug-like range (TPSA < 90 Ų is preferred for blood-brain barrier penetration), suggesting that the target may exhibit reduced passive CNS permeability compared to the 1-phenyl isomer, a critical consideration when peripheral vs. central target engagement is desired.

TPSA & HBD Count
Context-dependent
Target: TPSA 102 Ų, HBD 2; 1-Phenyl isomer: TPSA ≈85 Ų, HBD 1
May bias toward peripheral over CNS target engagement; regioisomer selection context
Computed TPSA; blood-brain barrier penetration prediction requires validation
Permeability CNS drug-likeness Regioisomer selection

Pyrazolo[3,4-d]pyrimidin-4-one Scaffold Demonstrates Sub-Micromolar CDK2 Inhibition, Providing Target-Class Relevance

A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives, designed as CDK2 inhibitors and synthesized via Paal-Knorr reaction and subsequent functionalization, yielded compounds 1e and 1j with CDK2 IC50 values of 1.71 µM and 1.60 µM, respectively, and MCF-7 antiproliferative IC50 values of 10.79 µM and 10.88 µM, outperforming etoposide (IC50 = 18.75 µM) [1]. Although the precise target compound was not among the 15 derivatives tested, this study validates the core scaffold’s capacity to engage the CDK2 ATP-binding pocket, suggesting that the 5-(4-ethoxyphenyl)-6-thioxo variant—with its distinct electronic and steric features—may be a valuable candidate for CDK2-focused screening libraries requiring chemical diversity at N5 and the 6-position.

CDK2 Inhibition (Scaffold Class)
Class-level
Scaffold derivatives 1e/1j: CDK2 IC₅₀ 1.60–1.71 µM; MCF-7 IC₅₀ 10.79–10.88 µM vs Etoposide IC₅₀ 18.75 µM
Supports scaffold-based CDK2 screening library inclusion; target compound provides N5/6 substitution diversity
Target compound not directly tested; SAR expansion beyond published series
CDK2 inhibition Kinase screening Cancer research

High-Probability Application Scenarios for 5-(4-Ethoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Based on Quantitative Evidence


Screening Library Diversification for CDK2 and Related Kinase Inhibitor Discovery

The validated CDK2 inhibitory activity of the pyrazolo[3,4-d]pyrimidin-4-one scaffold (IC50 ~1.6–1.7 µM for optimized derivatives) [1] positions the target compound as a structurally distinctive entry for kinase-focused screening libraries. Its N5-(4-ethoxyphenyl) and 6-thioxo groups provide chemical diversity not represented in the published 15-compound series, potentially accessing unexplored sub-pockets within the CDK2 ATP-binding site. Procurement for HTS or focused kinase panels is warranted when scaffold hopping and substituent diversity are prioritized over pre-validated potency.

Peripheral-Selective Tool Compound Design Leveraging Elevated TPSA and HBD Count

With a TPSA of 102 Ų and 2 hydrogen-bond donors—higher than the 1-phenyl regioisomer (TPSA ≈ 85 Ų, 1 HBD) [2]—the target compound is predicted to exhibit reduced passive blood-brain barrier penetration. This physico-chemical differentiation supports its selection in studies where peripheral target engagement is required (e.g., oncology, inflammation) and CNS exposure would be considered an off-target liability, avoiding the need for extensive CNS safety profiling at early discovery stages.

Thioxo-Enabled Potency Optimization in LOX/COX and Redox Enzyme Programs

Class-level evidence demonstrates that the thioxo (C=S) group confers a 4- to 10-fold potency advantage over the corresponding oxo (C=O) group in LOX enzyme inhibition (IC50 3.6–5.4 µM vs. 27.8–52.0 µM) [3]. Although derived from an oxazin-2-one/thione system, this trend supports the prioritization of the 6-thioxo compound over any 6-oxo analog in programs targeting lipoxygenases, cyclooxygenases, or other redox-sensitive enzymes where the thione moiety may enhance binding through altered electronic or hydrogen-bonding interactions.

Physico-Chemical Property-Driven Analog Selection for Membrane Permeability Profiling

The XLogP3 of 1.7 for the 4-ethoxyphenyl compound, compared with 1.3 for the 4-methoxyphenyl analog (approx. 2.5-fold increase in predicted partition coefficient) [4], makes the target compound a useful probe in systematic permeability studies. When paired with the methoxy congener in a matched molecular pair analysis, the measured permeability or cellular potency differences can be quantitatively attributed to the O-ethyl vs. O-methyl substitution, generating predictive models for alkyl-chain optimization in lead development.

Application
Selection Property
Validation Focus
CDK2-focused kinase library diversification
N5-aryl and 6-thioxo substitution novelty
CDK2 ATP-binding site engagement
Peripheral-selective probe design
TPSA >100 Ų and hydrogen-bond donor count
CNS permeability screening
LOX/COX redox enzyme programs
Thioxo (C=S) motif vs oxo comparator
LOX enzyme inhibition assay
Matched molecular pair permeability analysis
XLogP3 difference from methoxy analog
Cell permeability and solubility profiling
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